molecular formula C9H7N3O4 B12350081 7-methoxy-6-nitro-4aH-quinazolin-4-one

7-methoxy-6-nitro-4aH-quinazolin-4-one

Cat. No.: B12350081
M. Wt: 221.17 g/mol
InChI Key: RQTWEKUYDFDTJN-UHFFFAOYSA-N
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Description

7-Methoxy-6-nitro-4aH-quinazolin-4-one is a heterocyclic compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-methoxy-6-nitro-4aH-quinazolin-4-one typically involves the condensation of anthranilic acid derivatives with formamide or other suitable reagents. One common method includes the reaction of 4-chloroanthranilic acid amide with triethyl orthoformate . Another approach involves the reaction of anthranilic acid with excess formamide at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions: 7-Methoxy-6-nitro-4aH-quinazolin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amino derivative .

Comparison with Similar Compounds

Uniqueness: 7-Methoxy-6-nitro-4aH-quinazolin-4-one stands out due to its specific substitution pattern, which imparts unique biological activities. Its combination of a methoxy group and a nitro group on the quinazolinone scaffold contributes to its distinct chemical reactivity and potential therapeutic applications .

Properties

Molecular Formula

C9H7N3O4

Molecular Weight

221.17 g/mol

IUPAC Name

7-methoxy-6-nitro-4aH-quinazolin-4-one

InChI

InChI=1S/C9H7N3O4/c1-16-8-3-6-5(2-7(8)12(14)15)9(13)11-4-10-6/h2-5H,1H3

InChI Key

RQTWEKUYDFDTJN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=NC=NC(=O)C2C=C1[N+](=O)[O-]

Origin of Product

United States

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